(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran

Statin synthesis Protecting group strategy Atorvastatin

(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran (CAS 866088-07-5), also referred to as O-benzyl-chlorolactol methyl acetal, is a chiral tetrahydropyran building block with the molecular formula C₁₄H₁₉ClO₃ and a molecular weight of 270.75 g/mol. The compound features defined (2S,4R) stereochemistry, a benzyl-protected 4-hydroxyl group, a chloromethyl handle at the 2-position, and a methoxy acetal at the 6-position.

Molecular Formula C14H19ClO3
Molecular Weight 270.75 g/mol
Cat. No. B11830976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran
Molecular FormulaC14H19ClO3
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCOC1CC(CC(O1)CCl)OCC2=CC=CC=C2
InChIInChI=1S/C14H19ClO3/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?/m1/s1
InChIKeyGTLVFSRHYVPVSC-AMIUJLCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran (CAS 866088-07-5): Chiral Statin Intermediate Sourcing Guide


(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran (CAS 866088-07-5), also referred to as O-benzyl-chlorolactol methyl acetal, is a chiral tetrahydropyran building block with the molecular formula C₁₄H₁₉ClO₃ and a molecular weight of 270.75 g/mol [1]. The compound features defined (2S,4R) stereochemistry, a benzyl-protected 4-hydroxyl group, a chloromethyl handle at the 2-position, and a methoxy acetal at the 6-position [1][2]. It is explicitly disclosed as a key intermediate of Formula 1 (where Y=Cl, P1=Bz, W=–OP₂ with P₂=Me) in proprietary process patents for the manufacture of atorvastatin and rosuvastatin [1][2]. The compound is typically supplied at ≥95% purity for research and development use .

Why Generic Tetrahydropyran Intermediates Cannot Replace (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran in Statin Synthesis


Substituting this compound with a closely related tetrahydropyran intermediate—such as the non-benzylated (2S,4R)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol—is not viable for statin production because the benzyl protecting group at the 4-position is structurally required for subsequent synthetic steps in the patented processes for both atorvastatin and rosuvastatin [1]. Without the benzyl group, the free 4-hydroxyl cannot participate in the orthogonal protection strategy that enables sequential cyanation, reduction, pyrrole coupling, and final deprotection to access the target statin scaffold [1][2]. Generic substitution risks not only process failure in downstream chemistry but also loss of stereochemical fidelity at the (2S,4R) centers, which is critical for producing the correct enantiomer of the final active pharmaceutical ingredient [2].

Quantitative Differentiation Evidence: (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran vs. Closest Analogs


Benzyl vs. Free Hydroxyl: Orthogonal Protection Enables Multi-Step Statin Synthesis

In the Avecia patent process, the target compound (P1=Bz) is the direct substrate for the critical cyanation step (Example 3), converting the chloromethyl group to a cyanomethyl group to build the statin side chain [1]. The non-benzylated analog—(2S,4R)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol (P1=H)—serves only as the precursor to the benzylated compound and is not employed in downstream statin coupling steps due to the unprotected 4-hydroxyl group [1]. This establishes a functional divergence: the benzyl-protected compound is a productive intermediate; the free alcohol is not.

Statin synthesis Protecting group strategy Atorvastatin Rosuvastatin

Dual-Statin Applicability: One Intermediate for Both Atorvastatin and Rosuvastatin Pathways

The identical compound—(2S,4R)-4-(benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran—is explicitly disclosed as the Formula 1 intermediate (Y=Cl, P1=Bn, W=–OP₂ with P₂=Me) in two separate patent families: one directed to atorvastatin (US 2007/0043221) and one directed to rosuvastatin (CN 101022807 B) [1][2]. In both patents, the compound undergoes the same initial transformation sequence (cyanation, reduction, coupling) before diverging at the heterocyclic coupling partner. In contrast, many statin-specific intermediates are useful for only one drug substance.

Atorvastatin Rosuvastatin Process chemistry Supply chain

Stereochemical Integrity: Defined (2S,4R) Configuration Confirmed by NMR

The target compound is synthesized from chlorolactol methyl acetal with retention of the (2S,4R) stereochemistry, as confirmed by comprehensive ¹H and ¹³C NMR data reported in the patent [1]. The ¹H NMR spectrum (CDCl₃) shows characteristic signals at δ 1.6-2.0 (m, 4H), 3.4 & 3.5 (s, 3H, diastereomeric OMe), 3.6 (m, 2H), 3.8 (m, 1H), 4.0 (m, 1H), 4.5 (m, 2H, benzylic CH₂), 4.7 (m, 1H), and 7.3-7.5 (m, 5H, aromatic); ¹³C NMR shows peaks at δ 32 & 33, 46, 55 & 56, 58, 66, 74, 96 & 98 (anomeric), and 128-131 (aromatic) [1]. Mass spectrometry confirms the molecular ion at m/z 270 [1]. Racemic or epimeric mixtures at the 2- or 4-position would show doubling of these diagnostic signals, providing a built-in quality criterion.

Chiral purity Stereochemistry NMR characterization Quality control

Molecular Weight Increase: Benzyl Protection Adds 92 Da for Chromatographic and Solubility Differentiation

The benzylation of chlorolactol methyl acetal (MW ≈178.5 for C₇H₁₃ClO₃) to form the target compound (MW 270.75 for C₁₄H₁₉ClO₃) results in a molecular weight increase of approximately 92 Da and the addition of a UV-active aromatic chromophore [1]. This provides two practical advantages for process development: (1) facile reaction monitoring by TLC or HPLC-UV at 254 nm, which is not possible with the non-benzylated precursor lacking aromatic absorbance; and (2) improved chromatographic retention for purification, as the benzyl group significantly increases lipophilicity (calculated logP increase of approximately 1.5-2.0 units based on the added benzyl moiety) [1].

Physicochemical properties Chromatography Lipophilicity Process monitoring

Commercial Availability with Defined Purity Specifications Supports Reproducible Research

The target compound is registered under CAS number 866088-07-5 and is commercially available from specialty chemical suppliers at a specified purity of ≥95% . This contrasts with the non-benzylated analog, which is primarily described as a crude intermediate within patents and lacks a distinct commercial CAS registry for the pure (2S,4R) enantiomer. The availability of the target compound with a defined CAS number and purity specification enables consistent procurement for research and process development, whereas sourcing the non-benzylated analog in comparable purity and stereochemical definition would require custom synthesis.

Procurement Purity specification CAS registry Supply chain

Procurement-Driven Application Scenarios for (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran


Atorvastatin Process Development and Scale-Up

This compound serves as the Formula 1 intermediate in the Avecia patent process for atorvastatin, undergoing sequential cyanation (Example 3), borane reduction (Example 4), and pyrrole coupling (Example 5) to assemble the atorvastatin core scaffold [1]. Process chemists scaling this route require the benzyl-protected intermediate specifically, as the benzyl group is retained through multiple synthetic steps and is removed only in the final deprotection stage via catalytic hydrogenation (Pd/C, H₂) [1]. Procurement of this intermediate with confirmed (2S,4R) stereochemistry is critical for producing the correct atorvastatin enantiomer.

Rosuvastatin Intermediate Supply and Pyrimidine Coupling

The identical compound is disclosed as the starting intermediate in the rosuvastatin process patent (CN 101022807 B), where it undergoes hydroxylation, oxidation, and pyrimidine coupling to construct the rosuvastatin side chain [2]. The benzyl protecting group at the 4-position is essential for orthogonal protection during the hydroxylation and subsequent oxidation steps, and is cleaved using TMSI under selective conditions [2]. Laboratories or CMOs producing both atorvastatin and rosuvastatin can consolidate procurement around this single versatile intermediate.

Biocatalytic Oxidation Research on Statin Precursors

Chlorolactol derivatives, including this benzyl-protected variant, are substrates for alcohol dehydrogenase (ADH)-catalyzed oxidation to the corresponding chlorolactone, a key transformation in statin side-chain synthesis [1]. Engineered ADH variants have been reported to achieve up to 17-fold higher oxidative activity and 26°C increased thermal stability for chlorolactol oxidation, with volumetric productivities reaching 12 g L⁻¹ h⁻¹ [1]. The benzyl-protected form offers the advantage of UV-detectability for real-time reaction monitoring during biocatalytic process optimization, a feature absent in the non-aromatic chlorolactol methyl acetal.

Chiral Building Block for Novel HMG-CoA Reductase Inhibitor Discovery

Beyond atorvastatin and rosuvastatin, this (2S,4R) tetrahydropyran scaffold can serve as a versatile chiral starting material for medicinal chemistry exploration of novel HMG-CoA reductase inhibitors. The chloromethyl group at the 2-position provides a handle for nucleophilic displacement or metal-catalyzed cross-coupling, while the benzyl-protected 4-hydroxyl and methoxy acetal at the 6-position offer orthogonal functionalization sites for late-stage diversification [1][2]. The defined stereochemistry ensures that chirality is installed from the outset, avoiding the need for costly chiral separation of final compounds.

Quote Request

Request a Quote for (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.